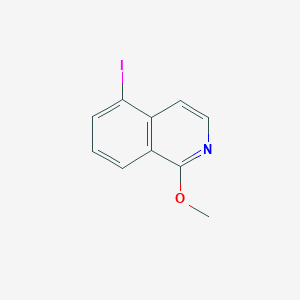
5-Iodo-1-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-methoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methoxyisoquinoline typically involves the iodination of 1-methoxyisoquinoline. One common method is the reaction of 1-methoxyisoquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 5-position of the isoquinoline ring.
Another method involves the use of 4-iodo-1-chloroisoquinoline as a starting material. This compound can be reacted with sodium methoxide in methanol under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the isoquinoline ring.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Iodo-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Medicine: The compound can be used as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methoxyisoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and methoxy group may influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-Methoxyisoquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoisoquinoline: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Iodo-1-chloroisoquinoline: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity
Uniqueness
5-Iodo-1-methoxyisoquinoline is unique due to the presence of both the iodine atom and the methoxy group on the isoquinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-iodo-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,1H3 |
InChI Key |
CSLCNCWPLPGGKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


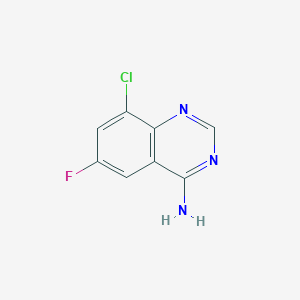


![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
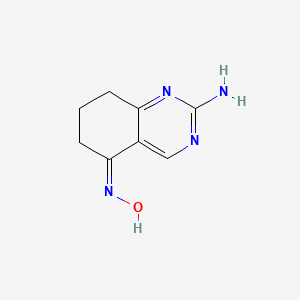
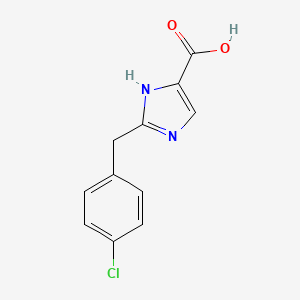
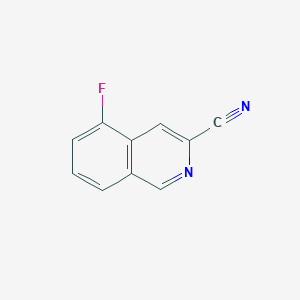

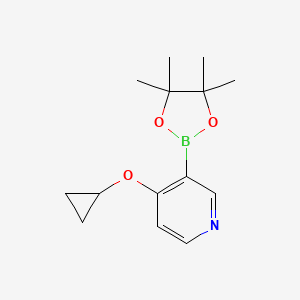
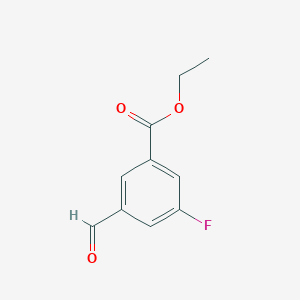
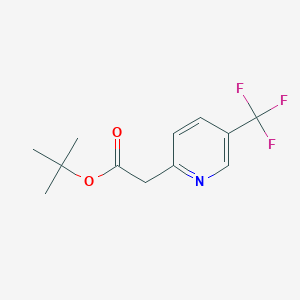
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
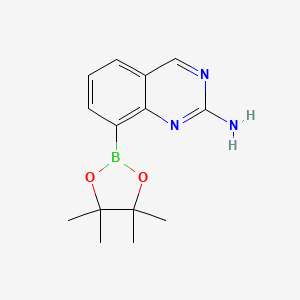
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
